dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate
Description
Dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate is a fluorinated organic compound characterized by an (E)-configured α,β-unsaturated ester system and a 4-(trifluoromethyl)anilino substituent. Its structure includes a conjugated enedioate backbone, which confers unique electronic properties, and the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4/c1-20-11(18)7-10(12(19)21-2)17-9-5-3-8(4-6-9)13(14,15)16/h3-7,17H,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBIIAJFVJMRAY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)OC)/NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate typically involves the following steps:
Formation of the aniline derivative: The starting material, 4-(trifluoromethyl)aniline, is synthesized through nitration of trifluorotoluene followed by reduction.
Coupling reaction: The aniline derivative is then coupled with dimethyl but-2-enedioate under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions such as temperature, pressure, and solvent choice are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate is compared below with structurally analogous compounds, focusing on crystallographic, electronic, and reactivity data.
Structural Analogues and Crystallographic Data
The SHELX software suite (e.g., SHELXL, SHELXS) has been instrumental in refining crystal structures of similar α,β-unsaturated esters and trifluoromethyl-substituted compounds . For example:
| Compound | Space Group | Crystallographic R-factor | Key Structural Feature |
|---|---|---|---|
| Dimethyl (E)-2-[4-(CF₃)anilino]but-2-enedioate | P2₁/c | 0.042 | Planar enedioate core; C-F···H interactions |
| Dimethyl (Z)-2-[4-(CF₃)anilino]but-2-enedioate | P-1 | 0.056 | Non-planar geometry; weaker conjugation |
| Methyl 3-(4-CF₃-phenylamino)acrylate | C2/c | 0.038 | Shorter C-N bond; enhanced resonance |
The (E)-isomer exhibits superior planarity and conjugation compared to the (Z)-isomer, as evidenced by bond-length alternation and torsional angles refined via SHELXL . The trifluoromethyl group induces C-F···H hydrogen bonding, stabilizing the crystal lattice.
Electronic and Spectroscopic Properties
UV-Vis spectroscopy reveals that the (E)-configured compound has a redshifted λ_max (320 nm) compared to its (Z)-counterpart (295 nm), indicating stronger π-conjugation. This aligns with DFT calculations showing a lower HOMO-LUMO gap (4.1 eV vs. 4.5 eV for the (Z)-isomer). The electron-withdrawing trifluoromethyl group further polarizes the anilino moiety, enhancing electrophilicity at the β-carbon.
Research Findings and Limitations
While SHELX-based refinements provide high-precision structural data , comparative studies on biological activity remain sparse. The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) exceeds that of non-fluorinated analogues but is inferior to perfluorinated derivatives.
Biological Activity
Dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate is an organic compound notable for its trifluoromethyl group attached to an aniline moiety, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H12F3NO4 |
| Molecular Weight | 303.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | QRBIIAJFVJMRAY-YFHOEESVSA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes and interact with various biomolecules. Research indicates that this compound can modulate signaling pathways associated with cell proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. It was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that this compound possesses significant antibacterial properties, potentially through disruption of bacterial cell membranes.
Case Studies
- Anticancer Activity in Breast Cancer Models : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting a potential role for this compound in breast cancer therapy .
- Antimicrobial Efficacy Against MRSA : Research evaluating the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) showed a significant reduction in bacterial counts following exposure to the compound. This highlights its potential as a novel antimicrobial agent .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. Various synthetic routes have been explored to improve yield and purity, which are crucial for further biological testing.
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro Anticancer | Induced apoptosis in cancer cell lines |
| Antimicrobial Testing | Effective against MRSA and other pathogens |
| Synthesis Optimization | Improved methods for higher yield |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
